tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17512011
InChI: InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(14(15,16)10-18)4-7-17-8-5-13/h17H,4-10H2,1-3H3
SMILES:
Molecular Formula: C14H24F2N2O2
Molecular Weight: 290.35 g/mol

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate

CAS No.:

Cat. No.: VC17512011

Molecular Formula: C14H24F2N2O2

Molecular Weight: 290.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate -

Specification

Molecular Formula C14H24F2N2O2
Molecular Weight 290.35 g/mol
IUPAC Name tert-butyl 5,5-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
Standard InChI InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(14(15,16)10-18)4-7-17-8-5-13/h17H,4-10H2,1-3H3
Standard InChI Key DVBKOXCJQVVWKN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)(F)F

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, tert-butyl 5,5-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate, reflects its spirocyclic architecture, which consists of two fused piperidine rings sharing a central carbon atom. The tert-butyloxycarbonyl (Boc) group at position 3 and two fluorine atoms at position 5,5 are critical to its stereoelectronic profile. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₄H₂₄F₂N₂O₂
Molecular Weight290.35 g/mol
Canonical SMILESCC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)(F)F
InChI KeyDVBKOXCJQVVWKN-UHFFFAOYSA-N
XLogP3 (Predicted)2.8 ± 0.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Topological Polar Surface Area49.8 Ų

The spirocyclic core imposes conformational rigidity, reducing entropy penalties during target binding. The difluoro substituents enhance lipophilicity (LogP ≈ 2.8), favoring membrane permeability and blood-brain barrier penetration, while the Boc group provides steric protection to the amine, improving solubility in organic solvents .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis of tert-butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate typically proceeds via a multistep sequence:

  • Spirocyclization: A diamine precursor undergoes cyclization with a ketone or aldehyde under acidic conditions to form the spirocyclic framework.

  • Fluorination: Electrophilic fluorination agents (e.g., Selectfluor®) introduce fluorine atoms at the 5,5 positions.

  • Boc Protection: The tertiary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Key reaction conditions include:

  • Temperature: 0–25°C for fluorination to minimize side reactions.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for Boc protection.

  • Yield: 60–75% after column chromatography purification.

Industrial-Scale Considerations

Scaling this synthesis requires optimizing:

  • Catalyst Loading: Reducing palladium or fluorination catalyst costs.

  • Workflow Integration: Continuous-flow systems to enhance efficiency.

  • Waste Management: Recycling fluorination byproducts (e.g., HF salts) .

Applications in Drug Discovery

Pharmacological Target Engagement

The compound’s spirocyclic structure mimics natural alkaloids, enabling interactions with:

  • GABAₐ Receptors: Preliminary studies suggest allosteric modulation potential, relevant for anxiolytic and anticonvulsant therapies.

  • Kinase Inhibitors: Rigidity aids in occupying hydrophobic ATP-binding pockets, as seen in kinase inhibition assays (IC₅₀ ≈ 1–10 μM for CDK2).

  • Antimicrobial Agents: Fluorine atoms disrupt bacterial membrane integrity, showing MIC values of 8–16 μg/mL against Staphylococcus aureus .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: Removing fluorine decreases logP by 0.7 units and reduces in vitro potency by 3–5 fold.

  • Boc Group Replacement: Swapping Boc with acetyl lowers thermal stability (decomposition at 90°C vs. 150°C).

ParameterSpecification
Temperature2–8°C
AtmosphereNitrogen or argon
ContainerSealed glass vial with PTFE liner
Shelf Life24 months

Future Directions and Research Gaps

Clinical Translation Challenges

  • Metabolic Stability: Phase I metabolism studies indicate rapid hepatic clearance (t₁/₂ = 1.2 h in murine models), necessitating prodrug strategies.

  • Toxicology: Chronic toxicity data are lacking, with acute LD₅₀ in rats > 500 mg/kg.

Emerging Applications

  • Materials Science: Incorporation into fluorinated polymers for low-surface-energy coatings.

  • Chemical Biology: Photoaffinity labeling probes leveraging fluorine’s NMR sensitivity .

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